N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.42. The purity is usually 95%.
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Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It features a propanamide backbone , a phenoxy group , and a thiophene moiety , which contribute to its chemical reactivity and interaction capabilities. The hydroxyethoxy group enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. The thiophene moiety is known to enhance bioactivity through improved interaction with biological targets due to its electron-rich nature.
Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory pathways, with low micromolar inhibitory activity.
- Targeted Interaction : Molecular docking studies suggest that the compound binds effectively to mPGES-1, indicating a targeted mechanism that could lead to fewer side effects compared to broader-spectrum anti-inflammatory agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced the production of inflammatory mediators in cell cultures, supporting its potential as an anti-inflammatory agent.
- Cancer Research : Compounds structurally similar to this compound have been evaluated for anticancer properties. For instance, derivatives were found to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Molecular Docking Studies : Advanced computational techniques have been employed to predict the binding affinity of this compound with various targets. These studies suggest that modifications to the hydroxyethoxy or thiophene groups could enhance binding efficiency and biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-hydroxyphenyl)propionamide | Phenolic group | Anti-inflammatory |
4-Thiophenecarboxamide | Thiophene ring | Anticancer |
N-(3-methoxyphenyl)propanamide | Methoxy-substituted phenyl | Antioxidant |
This compound stands out due to its combination of functional groups that may enhance solubility and bioavailability compared to its analogs.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Propanamide Backbone : This is achieved by reacting appropriate amine derivatives with carboxylic acids under dehydrating conditions.
- Introduction of Hydroxyethoxy Group : The hydroxyethoxy moiety can be introduced through reactions involving ethylene oxide derivatives.
- Attachment of Thiophene Moiety : This step often involves substitution reactions where thiophene derivatives are introduced into the structure.
These synthetic routes allow for modifications that can optimize the compound's properties for specific applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13(22-14-6-3-2-4-7-14)17(20)18-12-15(21-10-9-19)16-8-5-11-23-16/h2-8,11,13,15,19H,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDVQCBJWUYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)OCCO)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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